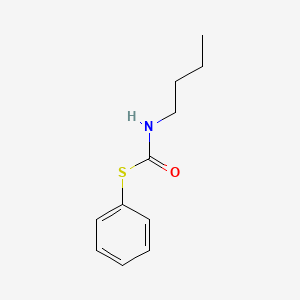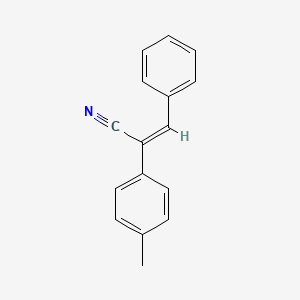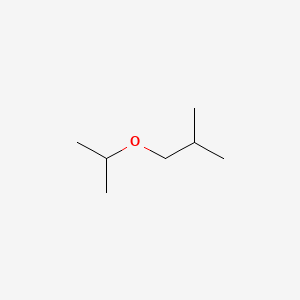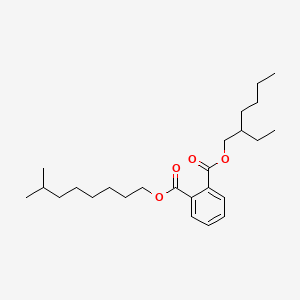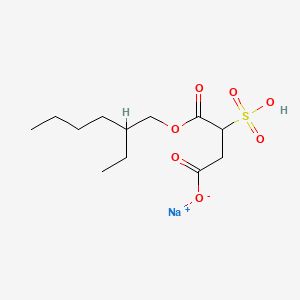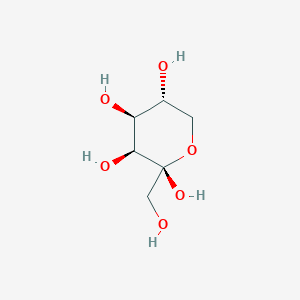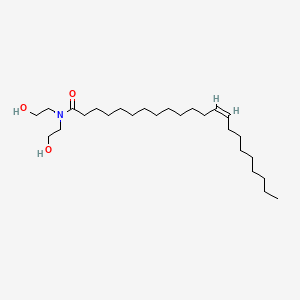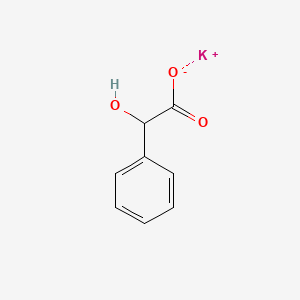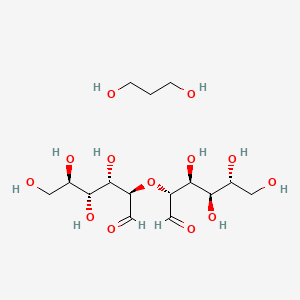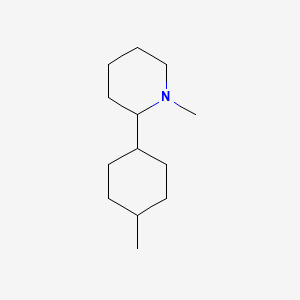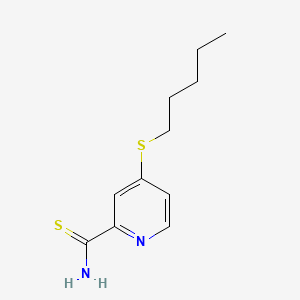
2-Pyridinecarbothioamide, 4-(pentylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarbothioamide, 4-(pentylthio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring substituted with a carbothioamide group and a pentylthio group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarbothioamide, 4-(pentylthio)- typically involves the reaction of 4-pentylthiopyridine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere using dry solvents to prevent any unwanted side reactions. Methanol and dichloromethane are commonly used solvents, and the reaction is often conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 2-Pyridinecarbothioamide, 4-(pentylthio)- follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving yield. The final product is purified using recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinecarbothioamide, 4-(pentylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The pentylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridinecarbothioamides.
Scientific Research Applications
2-Pyridinecarbothioamide, 4-(pentylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound has shown potential as an antimicrobial agent and is being investigated for its ability to inhibit bacterial growth.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in the development of organometallic drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Pyridinecarbothioamide, 4-(pentylthio)- involves its interaction with biological molecules. The compound can form complexes with metal ions, which then interact with cellular components. For example, in anticancer research, the compound forms complexes with ruthenium and osmium, which target histone proteins in the nucleosome. This interaction interferes with chromatin activity, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
2-Pyridinecarbothioamide: Lacks the pentylthio group, making it less lipophilic.
4-(Methylthio)pyridine-2-carbothioamide: Contains a methylthio group instead of a pentylthio group, resulting in different chemical properties.
N-Phenyl-2-pyridinecarbothioamide: Substituted with a phenyl group, which affects its reactivity and biological activity
Uniqueness: 2-Pyridinecarbothioamide, 4-(pentylthio)- is unique due to its specific substitution pattern, which imparts distinct lipophilicity and steric properties. These characteristics make it particularly effective in forming stable metal complexes and enhancing its biological activity .
Properties
CAS No. |
186044-62-2 |
|---|---|
Molecular Formula |
C11H16N2S2 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
4-pentylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C11H16N2S2/c1-2-3-4-7-15-9-5-6-13-10(8-9)11(12)14/h5-6,8H,2-4,7H2,1H3,(H2,12,14) |
InChI Key |
VGLYFEOBNFSSPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=CC(=NC=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


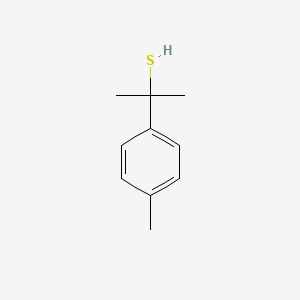
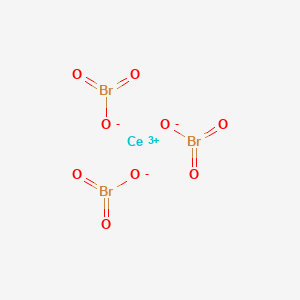
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
